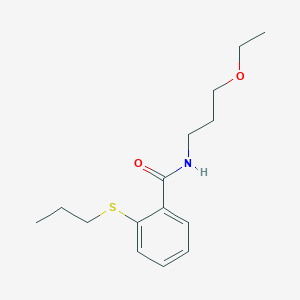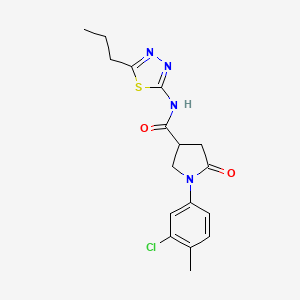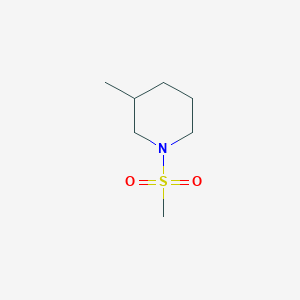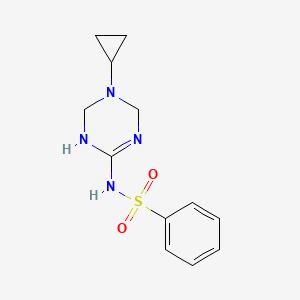![molecular formula C31H26Cl2N2O2 B11178425 3,4-dichloro-N-[2-methyl-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide](/img/structure/B11178425.png)
3,4-dichloro-N-[2-methyl-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a long name, so let’s break it down. Here’s a concise introduction:
3,4-dichloro-N-[2-methyl-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylbenzamide: belongs to the class of heterocyclic compounds known as imidazoles. Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products and synthetic drugs due to its diverse chemical and biological properties .
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Chemical Reactions Analysis
Let’s explore the reactions associated with this compound:
Reactivity: As an imidazole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the specific reaction. For instance, chlorination may yield 3,4-dichloro-N-phenylbenzamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit antibacterial, antitumor, and anti-inflammatory properties.
Chemistry: Researchers use it as a building block for designing new drugs.
Industry: Its derivatives could have industrial applications, although specifics would require further investigation.
Mechanism of Action
The exact mechanism of action remains elusive without specific studies. it likely interacts with cellular targets, affecting biological processes.
Properties
Molecular Formula |
C31H26Cl2N2O2 |
|---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-methyl-1-phenacyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C31H26Cl2N2O2/c1-21-18-29(25-14-8-9-15-28(25)34(21)20-30(36)22-10-4-2-5-11-22)35(24-12-6-3-7-13-24)31(37)23-16-17-26(32)27(33)19-23/h2-17,19,21,29H,18,20H2,1H3 |
InChI Key |
DECGOJFRDVVLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




acetate](/img/structure/B11178372.png)

![3,4,5-trimethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178379.png)
![2-benzyl-8-[2-(cyclohex-1-en-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178381.png)
![Ethanol, 2-[4-(4-methoxybenzoyl)-1-piperazinyl]-](/img/structure/B11178384.png)
![7-(2-chlorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11178390.png)



![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11178413.png)
![2-(methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11178419.png)
![Methyl 7-(2-ethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B11178422.png)
